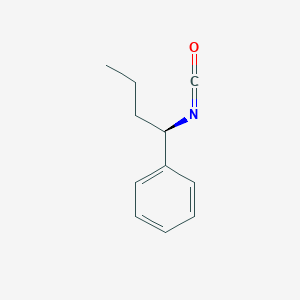
(R)-(1-Isocyanatobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(1-Isocyanatobutyl)benzene, also known as ®-1-Phenylbutyl Isocyanate, is an organic compound with the molecular formula C11H13NO. It is a chiral isocyanate, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Isocyanatobutyl)benzene typically involves the reaction of ®-1-Phenylbutylamine with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions. The general reaction scheme is as follows:
(R)−1−Phenylbutylamine+Phosgene→(R)−(1−Isocyanatobutyl)benzene+HCl
Industrial Production Methods
In industrial settings, the production of ®-(1-Isocyanatobutyl)benzene may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These substitutes are easier to handle and reduce the risks associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
®-(1-Isocyanatobutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding isocyanate oxide or reduction to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction is usually carried out at room temperature.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Amines: Formed from hydrolysis or reduction reactions.
科学的研究の応用
®-(1-Isocyanatobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of chiral intermediates for pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications. The isocyanate group can react with amino acid residues in proteins, providing insights into protein structure and function.
Medicine: Investigated for its potential use in drug development. The compound’s reactivity with nucleophiles makes it a candidate for designing enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of ®-(1-Isocyanatobutyl)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and other biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
類似化合物との比較
Similar Compounds
(S)-(1-Isocyanatobutyl)benzene: The enantiomer of ®-(1-Isocyanatobutyl)benzene, with similar chemical properties but different optical activity.
Phenyl Isocyanate: A simpler isocyanate compound with a phenyl group, lacking the chiral center present in ®-(1-Isocyanatobutyl)benzene.
Butyl Isocyanate: An isocyanate compound with a butyl group, lacking the phenyl group present in ®-(1-Isocyanatobutyl)benzene.
Uniqueness
®-(1-Isocyanatobutyl)benzene is unique due to its chiral center, which imparts optical activity and makes it valuable in the synthesis of chiral intermediates. This property distinguishes it from other isocyanates, which may not have chiral centers and therefore lack optical activity .
特性
CAS番号 |
164033-13-0 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
[(1R)-1-isocyanatobutyl]benzene |
InChI |
InChI=1S/C11H13NO/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3/t11-/m1/s1 |
InChIキー |
DBIFYCHKYHLKDP-LLVKDONJSA-N |
異性体SMILES |
CCC[C@H](C1=CC=CC=C1)N=C=O |
正規SMILES |
CCCC(C1=CC=CC=C1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


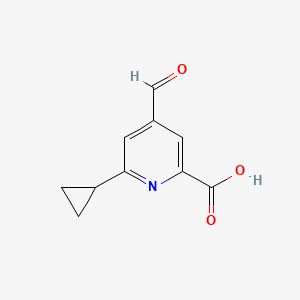
![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
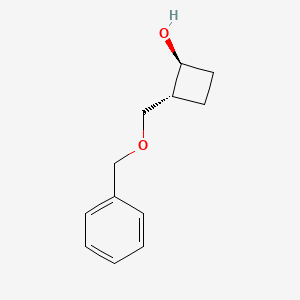
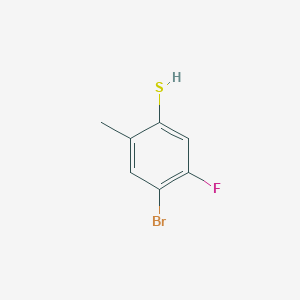
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
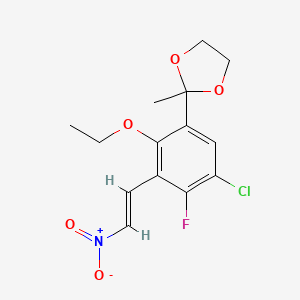
![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)

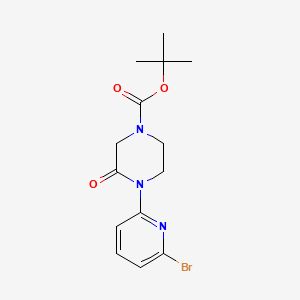
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
